(3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanol
Overview
Description
(3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanol is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photochemical Properties and Reactions
- Photoinduced Rearrangements : The photochemical behavior of 3-styryl-5-phenyl-(5-methyl)-1,2,4-oxadiazoles in methanol shows a photoinduced rearrangement to the quinoline system. This process involves an initial photolysis of the ring ON bond, followed by a six-membered ring closure reaction involving the styryl moiety (Buscemi, Cusmano, & Gruttadauria, 1990).
- Synthesis and Structural Characterization : Another study involves treating benzylcyanide with nitric oxide in basic methanol, leading to the formation of 3-oxo-4-phenyl-5-amino-1,2,3-oxadiazole, among other compounds. The conditions for separation and purification of this new 1,2,3-oxadiazole are described, along with its structural and reactivity properties (Bohle & Perepichka, 2009).
Application in Organic Synthesis
- N-Methylation of Amines : Methanol, as a potential hydrogen source and C1 synthon, finds interesting applications in chemical synthesis. A study reports a clean and cost-effective method for selective N-methylation of amines using methanol and RuCl3.xH2O as a ligand-free catalyst. This method is applied to synthesize pharmaceutical agents like venlafaxine and imipramine (Sarki et al., 2021).
Antibacterial Properties
- Antibacterial Activities : Schiff base compounds derived from the reaction of 3,4-diamino-1,2,5-oxadiazole with 2-hydroxy-5-[(E)-(aryldiazenyl)]benzaldehyde in methanol showed significant antibacterial activities against both gram-positive and gram-negative bacteria, indicating potential medicinal applications (Kakanejadifard et al., 2013).
Photochemical Behavior in Methanol
- Photochemical Behavior in Methanol : The photochemical behavior of some 1,2,4-oxadiazole derivatives in methanol at 254 nm was studied. This study showed that 3-amino-(or 3-methylamino-) 5-aryl-1,2,4-oxadiazoles underwent a ring photoisomerization to 1,3,4-oxadiazoles, potentially through a ‘ring contraction–ring expansion’ route (Buscemi, Cicero, Vivona, & Caronna, 1988).
Synthesis of Derivatives
- Synthesis of Derivatives : The synthesis of 5-substituted-3-[(2′S,3′S)-3′-hydroxy-2′-hydroxymethyltetrahydrofuran-3′-yl]-1,2,4-oxadiazoles and their epimers was achieved from cyanohydrin benzoates and acetates by treatment with hydroxylamine in methanol via intramolecular transacylation and subsequent cyclization (Wu et al., 2000).
Mechanism of Action
Target of Action
Compounds with the 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds interact with various targets, including enzymes and proteins, involved in the life cycle of these pathogens .
Mode of Action
1,2,4-oxadiazoles, in general, are known to interact with their targets through hydrogen bond acceptor properties, owing to the electronegativities of nitrogen and oxygen . This interaction can lead to changes in the target’s function, inhibiting its role in the pathogen’s life cycle .
Biochemical Pathways
1,2,4-oxadiazoles have been reported to interfere with various biochemical pathways in pathogens, leading to their anti-infective properties . The downstream effects of this interference can include the inhibition of pathogen growth and replication .
Result of Action
Based on the known activities of 1,2,4-oxadiazoles, it can be inferred that the compound may inhibit the growth and replication of pathogens, leading to their eventual elimination .
Properties
IUPAC Name |
(3-methyl-1,2,4-oxadiazol-5-yl)-phenylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-11-10(14-12-7)9(13)8-5-3-2-4-6-8/h2-6,9,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOQZCFXVZTJLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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